1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with the molecular formula C19H18N2O3. This compound is characterized by its unique structure, which includes a cyclohexyl group, a 2-hydroxybenzoyl group, and a pyridine ring with a cyano group at the 3-position. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of cyclohexylamine with 2-hydroxybenzoic acid, followed by cyclization and subsequent cyano group introduction. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has found applications in several scientific fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound's unique properties make it suitable for use in materials science and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as 1-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. These compounds share structural similarities but differ in the presence of the cyclohexyl group, which imparts unique chemical and biological properties to this compound.
Properties
IUPAC Name |
1-cyclohexyl-5-(2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-11-13-10-14(18(23)16-8-4-5-9-17(16)22)12-21(19(13)24)15-6-2-1-3-7-15/h4-5,8-10,12,15,22H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQPLMHVWBPQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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